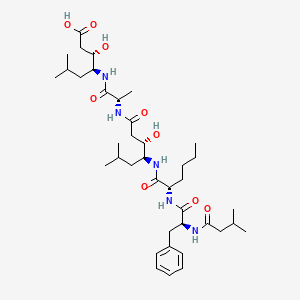

Isovaleryl-phe-nle-sta-ala-sta-OH

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of isovaleryl-phe-nle-sta-ala-sta-OH involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Resin Loading: The initial amino acid is attached to a solid resin.

Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Isovaleryl-phe-nle-sta-ala-sta-OH can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the peptide .

Applications De Recherche Scientifique

Pharmaceutical Development

Isovaleryl-Phe-Nle-Sta-Ala-Sta-OH is primarily investigated for its role in drug formulation. Its unique structure allows it to target specific receptors effectively, enhancing therapeutic efficacy.

- Case Study: Research has shown that analogs of this compound can inhibit renin activity, which is crucial for managing hypertension and heart failure . The compound's potential as a therapeutic agent is underlined by its ability to modulate enzyme activity.

Biotechnology

In biotechnology, this compound is utilized in designing novel biocatalysts and enzyme inhibitors. These applications are vital for processes such as biofuel production and waste treatment.

- Research Findings: The compound's ability to enhance enzyme stability and activity has been documented in various studies, showcasing its utility in biotechnological applications where enzyme efficiency is critical .

Cosmetic Industry

The cosmetic industry explores this compound for its moisturizing and anti-aging properties. Its incorporation into skin care products aims to provide consumers with effective solutions for skin health.

- Market Insight: Products containing this compound are marketed for their ability to improve skin hydration and elasticity, appealing to consumers seeking anti-aging benefits .

Food Technology

In food technology, this compound is studied for its potential in flavor enhancement and preservation. This application offers innovative ways for food manufacturers to improve product quality and extend shelf life.

- Application Example: Research indicates that the compound can be used to enhance the flavor profile of various food products while also acting as a preservative .

Research in Neurobiology

This compound is being examined for its effects on neuropeptide signaling, which could lead to advancements in treatments for neurological disorders.

- Scientific Insight: Studies have suggested that the compound may influence neuropeptide interactions, potentially offering new avenues for treating conditions such as depression and anxiety .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of isovaleryl-phe-nle-sta-ala-sta-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application .

Comparaison Avec Des Composés Similaires

Isovaleryl-phe-nle-sta-ala-sta-OH can be compared with other similar peptide compounds, such as:

Valeryl-phe-nle-sta-ala-sta-OH: Similar structure but with a valeryl group instead of an isovaleryl group.

Isovaleryl-phe-nle-sta-ala-sta-NH2: Similar structure but with an amide group instead of a hydroxyl group.

Isovaleryl-phe-nle-sta-ala-sta-OMe: Similar structure but with a methoxy group instead of a hydroxyl group.

The uniqueness of this compound lies in its specific sequence and functional groups, which confer distinct chemical and biological properties .

Activité Biologique

Isovaleryl-Phe-Nle-Sta-Ala-Sta-OH, also known as a pepstatin analog, is a compound of significant interest in biomedical research due to its inhibitory activity against various proteases, particularly aspartic proteases. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound is structurally related to pepstatin A, which is known for its ability to inhibit aspartic proteases like cathepsin D and renin. The compound's mechanism involves binding to the active site of these enzymes, thereby preventing substrate access and subsequent catalysis. The presence of the isovaleryl group enhances its binding affinity due to increased hydrophobic interactions with the enzyme's active site residues.

Key Structural Features:

- Isovaleryl Group : Enhances hydrophobic interactions.

- Statin Residues : Mimic substrate transition states, crucial for binding.

- Phe and Nle Residues : Contribute to specificity and potency.

Inhibition of Proteases

Research indicates that this compound exhibits potent inhibitory effects against human plasma renin with an IC50 value of 28 nM . This inhibition is crucial for regulating blood pressure and has implications in treating hypertension.

Antiviral Activity

In addition to protease inhibition, some studies have suggested potential antiviral properties. For instance, derivatives of pepstatin have been explored for their efficacy against HIV protease, indicating that modifications like those present in this compound could enhance antiviral activity while maintaining specificity for human enzymes .

Case Studies and Research Findings

- Cathepsin D Inhibition : A study demonstrated that this compound effectively inhibited cathepsin D activity, which plays a role in tumor progression and metastasis. The compound's structural analogs were shown to bind competitively at the enzyme's active site .

- Renin Inhibition : Another investigation highlighted the compound's role in inhibiting renin activity, which is vital for the renin-angiotensin-aldosterone system (RAAS) involved in blood pressure regulation. This inhibition was linked to reduced angiotensin II levels, suggesting therapeutic potential for hypertension management .

- Antimicrobial Properties : Preliminary studies have indicated that certain pepstatin analogs exhibit antimicrobial activity. The mechanism appears to involve disruption of bacterial cell membranes, although further research is needed to establish the specific efficacy of this compound against various pathogens .

Data Summary

| Compound | Target Enzyme | IC50 (nM) | Biological Activity |

|---|---|---|---|

| This compound | Human Plasma Renin | 28 | Inhibition of renin activity |

| This compound | Cathepsin D | Not specified | Inhibition leading to reduced tumor progression |

| Pepstatin Derivatives | HIV Protease | 360 | Antiviral activity |

Propriétés

IUPAC Name |

(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-6-methyl-4-[[(2S)-2-[[(2S)-2-(3-methylbutanoylamino)-3-phenylpropanoyl]amino]hexanoyl]amino]heptanoyl]amino]propanoyl]amino]-6-methylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H65N5O9/c1-9-10-16-28(42-39(53)31(41-34(47)19-25(6)7)20-27-14-12-11-13-15-27)38(52)44-29(17-23(2)3)32(45)21-35(48)40-26(8)37(51)43-30(18-24(4)5)33(46)22-36(49)50/h11-15,23-26,28-33,45-46H,9-10,16-22H2,1-8H3,(H,40,48)(H,41,47)(H,42,53)(H,43,51)(H,44,52)(H,49,50)/t26-,28-,29-,30-,31-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOPFGFKWFYQSR-VJBGVNKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CC(C)C)C(CC(=O)NC(C)C(=O)NC(CC(C)C)C(CC(=O)O)O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)O)O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H65N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

748.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.